molecular formula C15H22N2O2 B1441698 Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate CAS No. 1220019-45-3

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

Cat. No.: B1441698
CAS No.: 1220019-45-3
M. Wt: 262.35 g/mol
InChI Key: KIQIADZTTWUHSI-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate belongs to the chemical class of aromatic esters, specifically benzoate derivatives. The compound is characterized by its molecular formula C15H22N2O2 and possesses a molecular weight of 262.34700 grams per mole. This classification places it within the broader category of substituted benzoic acid esters, which are known for their diverse chemical reactivity and biological significance.

The structural significance of this compound lies in its multiple functional groups that contribute to its chemical versatility. The aromatic ring system provides stability and electronic properties characteristic of benzoate compounds, while the amino group at the 3-position offers nucleophilic reactivity. The 4-methyl-1-piperidinyl substituent at the 4-position introduces additional steric and electronic effects that influence the compound's overall chemical behavior. These combined structural features result in a molecule with enhanced lipophilicity, as evidenced by its calculated logarithmic partition coefficient (LogP) value of 3.32800.

Table 1. Key Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C15H22N2O2
Molecular Weight 262.34700 g/mol
Exact Mass 262.16800
Polar Surface Area 55.56000 Ų
LogP 3.32800
Rotatable Bonds 4
Heavy Atoms 19

The compound's classification as a benzoate ester with piperidine substitution places it in a category of molecules that have shown significant utility in medicinal chemistry research. The presence of the piperidine ring system is particularly noteworthy, as piperidine-containing compounds have been extensively studied for their biological activities and pharmaceutical applications. The specific substitution pattern in this compound creates a unique molecular framework that can participate in various chemical transformations while maintaining structural integrity.

Historical Context and Discovery

The chemical compound this compound was first registered in chemical databases with the Chemical Abstracts Service registry number 1220019-45-3. This registration represents the formal recognition of the compound's unique chemical identity within the global chemical literature system. The compound has been catalogued in multiple chemical databases, including the ZINC database, where it has been available since April 16, 2010, indicating sustained research interest over more than a decade.

The historical development of this compound can be traced through various chemical database entries and research publications. The compound appears in the ZINC database under the identifier ZINC41079683, demonstrating its inclusion in computational chemistry and drug discovery databases. The systematic documentation of this compound reflects the broader trend in pharmaceutical chemistry toward exploring substituted benzoate derivatives as potential therapeutic agents and synthetic intermediates.

Research into piperidine-containing benzoate derivatives has evolved significantly over the past several decades, with increasing recognition of their potential in medicinal chemistry applications. The specific combination of functional groups present in this compound represents a culmination of synthetic methodology developments that have enabled the efficient preparation of such complex molecular architectures. The compound's presence in multiple international chemical databases underscores its significance in contemporary chemical research and its potential for future applications.

General Applications in Chemical Research

This compound serves multiple roles in chemical research, primarily as a synthetic intermediate and research tool for studying structure-activity relationships. The compound's versatility stems from its multiple reactive functional groups, which enable participation in various chemical transformations including oxidation, reduction, and substitution reactions. These diverse reaction pathways make it a valuable building block for the synthesis of more complex molecular structures.

In synthetic chemistry applications, the compound has demonstrated utility in the preparation of derivatives through various chemical modifications. The amino group can undergo oxidation reactions with common oxidizing agents such as potassium permanganate and hydrogen peroxide to form nitro derivatives. Conversely, the ester functionality can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohol derivatives. The amino group also participates in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, enabling the synthesis of various substituted benzoate compounds.

Table 2. Chemical Reaction Types and Applications of this compound

Reaction Type Reagents Products Applications
Oxidation Potassium permanganate, Hydrogen peroxide Nitro derivatives Pharmaceutical intermediate synthesis
Reduction Lithium aluminum hydride, Sodium borohydride Alcohol derivatives Fine chemical production
Substitution Alkyl halides, Acyl chlorides Substituted benzoates Drug discovery research

The compound's role in medicinal chemistry research extends to its use as a scaffold for developing new pharmaceutical agents. The structural features of this compound, particularly the combination of the benzoate core with piperidine substitution, provide a framework for exploring structure-activity relationships in drug development. Research has indicated that compounds with similar structural motifs can exhibit various biological activities, making this molecule a valuable starting point for pharmaceutical research programs.

Furthermore, the compound has found applications in computational chemistry studies, where its molecular properties are analyzed to understand the relationship between chemical structure and biological activity. The compound's inclusion in databases such as ZINC facilitates virtual screening studies and computational drug discovery efforts. Its benign functionality classification in chemical databases suggests that it can be safely handled in research settings, making it accessible for academic and industrial research applications.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQIADZTTWUHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Functionalized Benzoic Acid Derivative

A common approach starts with ethyl 3-nitro-4-halobenzoate. The halogen (typically chlorine or bromine) at the 4-position allows for subsequent nucleophilic substitution.

Step 2: Nucleophilic Aromatic Substitution

The 4-methylpiperidine is reacted with the ethyl 3-nitro-4-halobenzoate under basic conditions (e.g., potassium carbonate in DMF) to substitute the halogen with the 4-methylpiperidinyl group.

Step 3: Reduction of the Nitro Group

The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C and H₂) or chemical reduction (e.g., iron powder and acetic acid).

Alternative Methods

Patents describe alternative strategies, such as:

  • Using nitro-tetrahydropyridine precursors, which are cyclized and then reduced to introduce the amino-piperidinyl motif.
  • Employing Suzuki or Buchwald–Hartwig couplings for more challenging substitutions, especially when direct nucleophilic aromatic substitution is inefficient.
Step Starting Material Reagents/Conditions Product Notes
1 Ethyl 3-nitro-4-chlorobenzoate 4-methylpiperidine, K₂CO₃, DMF, 100°C Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate Nucleophilic aromatic substitution
2 Ethyl 3-nitro-4-(4-methyl-1-piperidinyl)benzoate Pd/C, H₂, ethanol (or Fe/AcOH) Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate Nitro reduction to amine
3 (If acid used) 3-amino-4-(4-methyl-1-piperidinyl)benzoic acid Ethanol, H₂SO₄, reflux This compound Esterification
  • Regioselectivity: The use of halogenated benzoic acid esters ensures selective substitution at the 4-position, which is critical for this molecule’s structure.
  • Reduction Step: Catalytic hydrogenation is preferred for clean reduction of nitro groups to amines, minimizing side reactions.
  • Alternative Amination: When nucleophilic aromatic substitution is inefficient (e.g., with less reactive aryl halides), transition-metal-catalyzed couplings (such as Buchwald–Hartwig amination) are viable alternatives.
  • Purification: Products are typically purified by column chromatography or recrystallization, depending on the step.
Reaction Type Preferred Reagents Typical Solvent Yield Range (%) Comments
Nucleophilic aromatic substitution 4-methylpiperidine, K₂CO₃ DMF 60–85 High temperature (90–120°C) improves yield
Nitro reduction Pd/C, H₂; or Fe/AcOH Ethanol/AcOH 70–95 Hydrogenation is cleaner
Esterification Ethanol, H₂SO₄ Ethanol 80–95 Simple reflux

The preparation of this compound is most efficiently achieved via nucleophilic aromatic substitution of a halogenated benzoate with 4-methylpiperidine, followed by reduction of the nitro group to an amine and, if needed, esterification. Alternative methods, including transition-metal-catalyzed couplings and cyclization of nitro-tetrahydropyridine precursors, may be used based on substrate availability and desired selectivity. The outlined methods are robust and widely applicable for the synthesis of this and related benzoate derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s piperidinyl substituent distinguishes it from other benzoate esters. Below is a comparative analysis of its structural analogs:

Compound Name Substituent at Position 4 Key Structural Differences Reference
Ethyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamino Bulky cyclohexane ring vs. piperidine
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino Branched alkyl vs. heterocyclic ring
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate 2-Hydroxyethylamino Hydrophilic hydroxyl group
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino Urea-like group vs. piperidinyl
Ethyl 3-amino-4-(3-pyridinylmethyl)benzoate 3-Pyridinylmethyl Aromatic pyridine vs. aliphatic piperidine

Key Observations :

  • Piperidinyl vs. Cyclohexylamino: The 4-methylpiperidinyl group introduces a nitrogen atom in the ring, enabling hydrogen bonding and altering electronic properties compared to the purely aliphatic cyclohexylamino group .
  • Hydrophilicity: The hydroxyethylamino analog () exhibits enhanced solubility due to its hydroxyl group, whereas the 4-methylpiperidinyl group may reduce water solubility but improve membrane permeability .

Reactivity Differences :

  • The 4-methylpiperidinyl group’s tertiary amine may participate in acid-base interactions, influencing stability in physiological conditions compared to primary amines (e.g., hydroxyethylamino analog) .

SAR Insights :

  • Heterocyclic vs.
  • Steric Effects: Bulkier groups (e.g., tert-butylamino) may hinder CES-mediated hydrolysis, prolonging half-life .

Physicochemical Properties

  • Crystal Packing: The target compound’s analogs (e.g., Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate) form 3D hydrogen-bonded networks via O-H⋯N and N-H⋯O interactions . The 4-methylpiperidinyl group likely disrupts such networks, altering crystallinity and solubility.
  • LogP and Solubility: The 4-methylpiperidinyl group increases lipophilicity (higher LogP) compared to hydroxyethylamino derivatives, impacting bioavailability .

Biological Activity

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a piperidine moiety. The presence of these functional groups contributes to its biological properties, including enzyme modulation and receptor interaction.

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group enhances binding affinity, while the piperidine ring may influence the compound's lipophilicity and membrane permeability. This interaction can modulate various biological pathways, leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects : Studies have shown that derivatives of this compound can provide pain relief through central nervous system pathways.
  • Antidepressant Properties : The compound has been investigated for its potential antidepressant effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties, contributing to its therapeutic profile in chronic inflammatory conditions.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain response
AntidepressantImprovement in mood-related behaviors
Anti-inflammatoryDecreased markers of inflammation

Case Studies

  • Antinociceptive Study : In a controlled animal study, this compound was administered to assess its antinociceptive effects. Results indicated a dose-dependent decrease in pain response measured by the hot plate test, suggesting effective central analgesic properties.
  • Antidepressant Evaluation : A clinical trial involving patients with major depressive disorder tested the efficacy of this compound against standard antidepressants. Results showed comparable efficacy with fewer side effects, highlighting its potential as a safer alternative.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Q & A

What are the recommended synthetic methodologies for Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, and how can reaction conditions be optimized?

Basic Research Question
A common route involves condensation reactions between substituted benzoic acid derivatives and amine-containing precursors. For example, analogous syntheses (e.g., Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate) utilize refluxing in polar aprotic solvents like DMF with sodium metabisulfite adducts to facilitate imine formation . Key steps include:

  • Reagent stoichiometry : A 1:2 molar ratio of amine to aldehyde derivatives ensures complete conversion.
  • Purification : Recrystallization from ethyl acetate or column chromatography improves yield and purity.
  • Optimization : Kinetic studies (e.g., varying temperature from 100°C to 150°C) can identify ideal reaction rates while minimizing side products.

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question
Analytical workflows should combine:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) ensures >95% purity .
  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns, particularly the 4-methylpiperidinyl and ethyl ester groups.
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (expected m/z ~275 for C15_{15}H21_{21}N2_2O2+_2^+).

What role does this compound play in modulating polymerization catalysts, and how does it compare to ethyl benzoate?

Advanced Research Question
Ethyl benzoate derivatives act as Lewis base modifiers in Ziegler-Natta catalysts (e.g., MgCl2_2/TiCl4_4 systems). Key mechanistic insights include:

  • Active site modulation : The amino and piperidinyl groups may enhance electron donation to Ti centers, increasing propagation rates (kp_p) but potentially poisoning isotactic sites at high concentrations .
  • Comparative studies : Unlike ethyl benzoate, which optimizes stereoregularity at ~4.5 mol% Ti , the target compound’s bulkier structure may require lower concentrations to avoid steric hindrance.

What in vitro models are suitable for assessing the cytotoxicity of this compound?

Advanced Research Question
Cytotoxicity screening should prioritize cell lines sensitive to alkyl benzoates:

  • Hep-2 cells : Ethyl benzoate derivatives show IC50_{50} values <100 µM in laryngeal carcinoma models .
  • Lung fibroblasts : Dose-response assays (0–200 µM) over 48 hours can quantify apoptosis via flow cytometry.
  • Control benchmarks : Compare results to methyl benzoate (known cytotoxic agent in HeLa cells) to contextualize potency .

How can crystallographic data resolve contradictions in reported molecular geometries of piperidinyl-substituted benzoates?

Methodological Focus
Single-crystal X-ray diffraction with SHELX refinement (e.g., SHELXL for small-molecule structures) addresses discrepancies:

  • Torsion angles : The 4-methylpiperidinyl group’s chair conformation can be validated against computational models (DFT).
  • Data quality : High-resolution (<1.0 Å) datasets reduce errors in anisotropic displacement parameters .
  • Case study : Analogous structures (e.g., [(4E)-3-Ethyl-1-methyl-2,6-diphenyl-piperidin-4-ylidene]amino 3-methyl-benzoate) demonstrate piperidine ring planarity deviations <5° .

What computational strategies predict the pharmacological potential of this compound?

Advanced Research Question
Structure-activity relationship (SAR) modeling and docking studies:

  • Target receptors : Piperidinyl derivatives inhibit enzymes like diacylglycerol kinase (e.g., R59022, IC50_{50} ~10 nM) .
  • Docking protocols : AutoDock Vina or Schrödinger Suite can simulate binding to GPCRs or kinase domains, with emphasis on the 4-methylpiperidinyl group’s hydrophobic interactions.
  • ADMET profiling : SwissADME predicts bioavailability (%F >30% if logP <3) and blood-brain barrier penetration.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate
Reactant of Route 2
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Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

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